molecular formula C9H9FO4 B3272618 3-Fluoro-4-(methoxymethoxy)benzoic acid CAS No. 570408-32-1

3-Fluoro-4-(methoxymethoxy)benzoic acid

Cat. No. B3272618
CAS RN: 570408-32-1
M. Wt: 200.16 g/mol
InChI Key: TVKUEUKSXPIJMK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxymethoxy)benzoic acid is a fluorinated benzoic acid derivative . It is used as an intermediate in the preparation of APIs . The compound has a molecular formula of C10H11FO5 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a fluorine atom and a methoxymethoxy group attached to the benzene ring . The molecular weight of the compound is 230.19 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it can be inferred from related compounds that the fluoride substituent enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The melting point of the related compound, 3-Fluoro-4-methoxybenzoic acid, is between 211 and 213 degrees Celsius .

Scientific Research Applications

Directed Lithiation of Unprotected Benzoic Acids

Directed lithiation techniques have been developed for unprotected benzoic acids, demonstrating routes to benzoic acids tri- and tetra-substituted with various functionalities. This process involves ortho-lithiated species reacting under specific conditions to yield ortho-substituted products, highlighting the intermediate directing capacity of the carboxylic acid group (Bennetau et al., 1995).

Structure and Reactivity Analysis

A detailed study on 4-bromo-3-(methoxymethoxy) benzoic acid reveals insights into its structure and reactivity. Through computational and vibrational analyses, reactivity descriptors were determined, indicating the molecule's responsiveness to various conditions, offering a basis for further exploring the reactivity of similar compounds (Yadav et al., 2022).

Fluorinated Compounds in Methanogenic Degradation

Research on methanogenic m-cresol-degrading consortiums has shown that fluorinated compounds, including 3-fluorobenzoic acid, can serve as substrates for microbial degradation, elucidating pathways for environmental breakdown and potential applications in bioremediation (Londry & Fedorak, 1993).

Luminescent Properties of Lanthanide Complexes

The synthesis of lanthanide coordination compounds with 4-benzyloxy benzoic acid derivatives has been explored, testing the influence of substituents on their photophysical properties. This research contributes to the understanding of how electron-donating and electron-withdrawing groups affect luminescence, offering potential applications in optical materials (Sivakumar et al., 2010).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3-Fluoro-4-(methoxymethoxy)benzoic acid, being a fluorinated benzoic acid derivative, has potential applications as an intermediate in the preparation of APIs . It could be used in the synthesis of new compounds for the treatment of various diseases, such as Alzheimer’s disease .

properties

IUPAC Name

3-fluoro-4-(methoxymethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKUEUKSXPIJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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